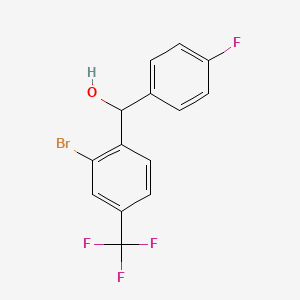
2-Bromo-4'-fluoro-4-(trifluoromethyl)benzhydryl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL is an organic compound that features both bromine and fluorine substituents on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Fluorination: The fluorine atom is typically introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical properties .
Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets effectively .
Wirkmechanismus
The mechanism by which 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The trifluoromethyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-Bromo-4-(trifluoromethyl)phenyl]methanamine
- 4-(Trifluoromethyl)phenylboronic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
Compared to similar compounds, 2-BROMO-4-(TRIFLUOROMETHYL)PHENYLMETHANOL is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents provides distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
85118-21-4 |
|---|---|
Molekularformel |
C14H9BrF4O |
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
[2-bromo-4-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C14H9BrF4O/c15-12-7-9(14(17,18)19)3-6-11(12)13(20)8-1-4-10(16)5-2-8/h1-7,13,20H |
InChI-Schlüssel |
VZUYZKNNGRWOAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B15199880.png)
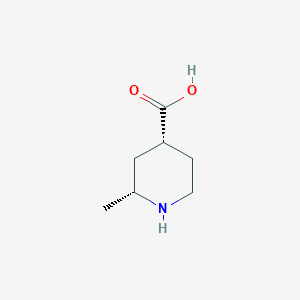

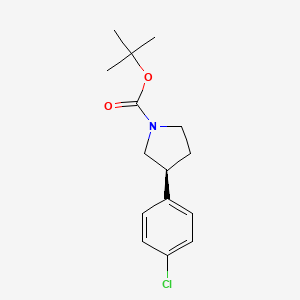
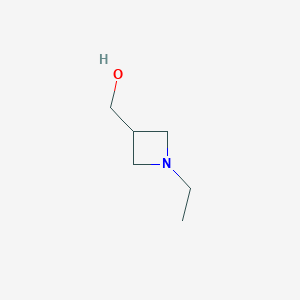
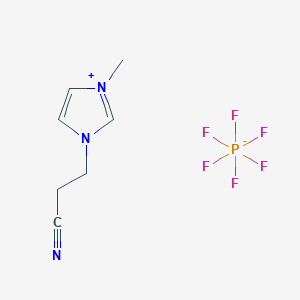
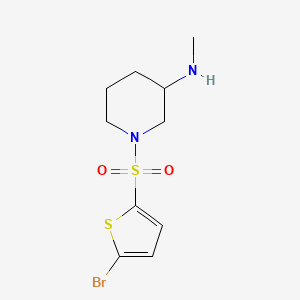
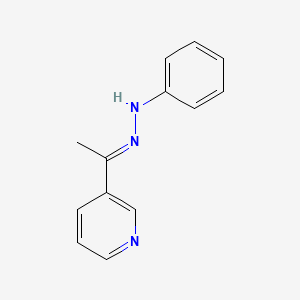
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
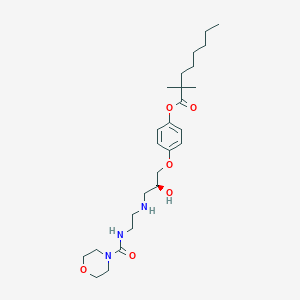
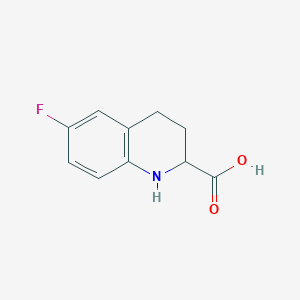
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
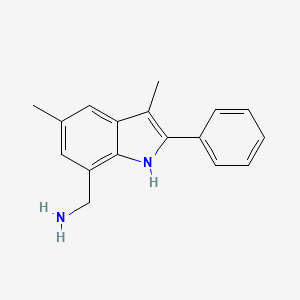
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
